2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
The compound 2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a polycyclic heteroaromatic system featuring fused thiazole and benzothiazole rings. Its structure includes:
- A central [1,3]thiazolo[4,5-g][1,3]benzothiazole core.
- A methylsulfanyl (-SMe) substituent at position 2 of the thiazolo ring.
- An amine group at position 7, linked to a 4-isopropyl-substituted benzothiazole moiety.
Its synthesis likely involves multi-step cyclization and substitution reactions, as seen in analogous thiazole derivatives .
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S4/c1-9(2)10-5-4-6-13-14(10)22-18(25-13)23-17-20-11-7-8-12-16(15(11)26-17)27-19(21-12)24-3/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPXQUMEGRDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Thiazole Ring Formation: The thiazole rings are formed by the reaction of α-haloketones with thiourea.
Fusion of Rings: The fused ring system is achieved through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Substitution Reactions: The final substitution reactions introduce the methyl sulfanyl and propan-2-yl groups under controlled conditions, typically using alkyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes several types of chemical reactions:
Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted benzothiazole and thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's pharmacophoric groups indicate potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit essential enzymes in bacterial cells, leading to cell death. This property positions it as a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound may interfere with cell division and induce apoptosis in cancer cells. It could be explored further for its potential in cancer therapies.
Material Science
The structural characteristics of 2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine suggest applications in electronic materials:
- Organic Light Emitting Diodes (OLEDs) : Its ability to transport charge carriers makes it suitable for OLED technology.
- Organic Solar Cells (OSCs) : The compound's semiconducting properties could enhance the efficiency of OSCs.
Chemical Reactions
The compound can undergo various chemical reactions that expand its utility:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form sulfoxides or sulfones. |
| Reduction | Functional groups can be reduced to their corresponding forms. |
| Substitution | Participates in nucleophilic or electrophilic substitution reactions. |
Case Study 1: Antimicrobial Studies
In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were tested for their antimicrobial efficacy against various pathogens. Results indicated that compounds with similar structures demonstrated significant inhibitory effects on bacterial growth, supporting further investigation of this compound's potential as an antibiotic agent.
Case Study 2: Anticancer Research
A recent study explored the anticancer properties of thiazole derivatives. The findings revealed that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. Given its structural similarities to these derivatives, this compound warrants similar exploration.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Notes:
- The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler thiazoles (e.g., compound 2b) or oxazoles (e.g., CAS 627833-60-7).
- The methylsulfanyl group at position 2 is shared with CAS 397290-24-3, but the latter lacks the 4-isopropylbenzothiazol amine moiety .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s methylsulfanyl group would exhibit C–S stretching at ~650–700 cm⁻¹, while the amine N–H stretch would appear near 3300 cm⁻¹.
- NMR :
- The 4-isopropylbenzothiazol group would produce distinct ¹H-NMR signals for the isopropyl methyl groups (~1.3 ppm) and aromatic protons (~7–8 ppm). Similar patterns are observed in 4-substituted thiazoles () .
Biological Activity
2-Methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex heterocyclic compound characterized by multiple fused rings, including thiazole and benzothiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 428.61 g/mol. The unique arrangement of its thiazole and benzothiazole rings contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16N4S4 |
| Molecular Weight | 428.61 g/mol |
| InChI | InChI=1S/C19H16N4S4/c1-9(2)10... |
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities such as anticancer, antimicrobial, and antioxidant effects. The specific biological activities of this compound remain under investigation; however, insights can be drawn from related compounds.
Anticancer Activity
The thiazole and benzothiazole derivatives have been extensively studied for their anticancer properties. For instance:
- Inhibition of NF-kB : Some derivatives have shown the ability to inhibit the NF-kB transcription factor involved in cancer progression with IC50 values around 0.36 mM .
- Cytotoxicity Studies : Compounds similar to 2-methylsulfanyl-N-(4-propan-2-yl...) have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with some exhibiting IC50 values as low as 0.3 mM .
Antimicrobial Activity
Compounds featuring benzothiazole and thiazole moieties are known for their antimicrobial properties:
- Broad Spectrum Activity : Research has shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : The mechanism often involves interference with microbial enzyme systems or disruption of cell wall synthesis.
The precise mechanism of action for 2-methylsulfanyl-N-(4-propan-2-yl...) is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cell growth and apoptosis.
Case Studies
Recent studies have highlighted the potential applications of compounds structurally related to 2-methylsulfanyl-N-(4-propan-2-yl...):
- Study on Antitumor Agents : A series of thiazole derivatives were evaluated for their antitumor activity across multiple cancer cell lines. Results indicated that modifications to the substituents could enhance potency .
- Antioxidant Properties : Investigations into related compounds revealed antioxidant activities comparable to known antioxidants like quercetin .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step heterocyclic coupling reactions. A critical step is the condensation of thiazole or benzothiazole precursors under reflux with acid catalysis (e.g., acetic acid) to form the fused thiazolo-benzothiazole core . For example, describes the use of ultrasonication with DMAP in DCM to accelerate coupling reactions between heteroaryl amines and chlorides, achieving >80% yield. Key conditions include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Reflux with acetic acid (7 hrs) | 65–70% | |
| Ultrasonication-assisted coupling | DMAP, DCM, 40°C, 2 hrs | 82% |
Purification often involves recrystallization from ethanol or DMSO/water mixtures .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
A combination of IR, NMR, mass spectrometry, and elemental analysis is essential. highlights:
- IR : Peaks at 3140 cm⁻¹ (Ar C-H), 1621 cm⁻¹ (C=N), and 693 cm⁻¹ (C-Cl) confirm functional groups.
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.46–8.2 ppm), while NH protons resonate at δ 4.21 ppm.
- FABMS : Molecular ion peak at m/z 466 (100%) matches the theoretical molecular weight.
- Elemental analysis : Confirms stoichiometry (e.g., C: 56.59%, H: 3.25%, N: 12.00%) .
X-ray crystallography (e.g., ) resolves stereochemical ambiguities in fused heterocycles .
Q. What solvent systems are recommended for solubility and reactivity studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic fused rings. Ethanol and methanol are suitable for recrystallization . For reactions, DCM or THF is preferred for nucleophilic substitutions, as they stabilize intermediates without competing with nucleophiles .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies often arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., proton exchange) .
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.
- High-resolution mass spectrometry (HRMS) : Rules out isotopic or adduct interference .
- Comparative analysis : Cross-reference with analogous compounds (e.g., ’s crystal data for expected bond lengths/angles) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The electron-deficient thiazole rings activate the methylsulfanyl group for nucleophilic displacement. Computational studies (e.g., DFT) predict a two-step mechanism:
Nucleophilic attack at the sulfur atom, forming a Meisenheimer complex.
Leaving group departure (methylsulfanyl) with stabilization by adjacent nitrogen lone pairs .
Experimental evidence from ultrasonication-assisted reactions () supports a radical-mediated pathway under specific conditions.
Q. How can structure-activity relationships (SAR) guide biological assay design?
The compound’s fused heterocycles suggest potential kinase or phosphodiesterase inhibition. notes that benzothiazole derivatives often target PDE enzymes. Recommended assays:
- Kinase inhibition : ATP-binding pocket competition assays (IC₅₀ determination).
- Cellular toxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : Use crystal structures (e.g., PDB 1T46) to predict binding modes .
Q. What strategies mitigate stereochemical challenges during synthesis?
The propan-2-yl and thiazolo-benzothiazole groups introduce axial chirality. Solutions include:
- Chiral auxiliaries : Temporarily enforce desired configurations (e.g., Evans oxazolidinones).
- Asymmetric catalysis : Use palladium-catalyzed cross-coupling to control stereocenters .
- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .
Q. How can computational modeling predict environmental fate or degradation pathways?
Molecular dynamics simulations (e.g., using Gaussian 16) model hydrolysis or photodegradation. Key parameters:
- Hydrolysis half-life : Predicted at pH 7: >30 days due to aromatic stabilization.
- Bioaccumulation potential : LogP ≈ 3.2 suggests moderate lipid solubility .
Experimental validation via LC-MS/MS tracks degradation products in simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
